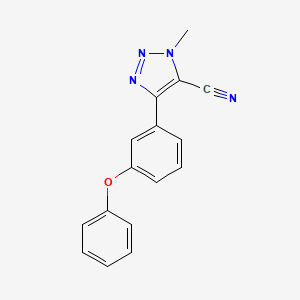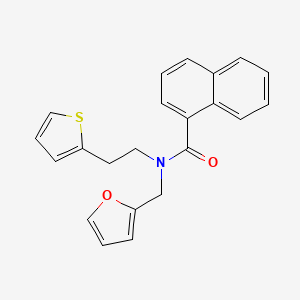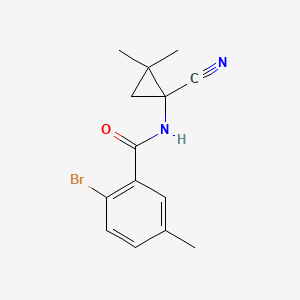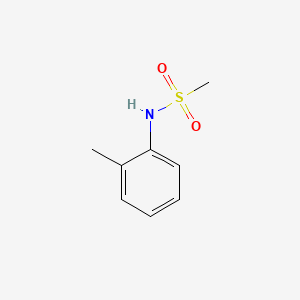
1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenoxyphenyl group and a carbonitrile group attached to the triazole ring
Preparation Methods
The synthesis of 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the triazole intermediate.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various acids and bases for hydrolysis.
Scientific Research Applications
1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile can be compared with other triazole derivatives, such as:
1-Methyl-4-phenyl-1,2,3-triazole-5-carbonitrile: Lacks the phenoxy group, which may result in different biological activities.
1-Methyl-4-(4-chlorophenyl)-1,2,3-triazole-5-carbonitrile: Contains a chlorophenyl group instead of a phenoxyphenyl group, which can alter its chemical reactivity and biological properties.
1-Methyl-4-(3-methoxyphenyl)-1,2,3-triazole-5-carbonitrile: The presence of a methoxy group can influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-(3-phenoxyphenyl)triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-20-15(11-17)16(18-19-20)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBIWRCWCFBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2647850.png)
![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2647853.png)



![1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2647860.png)


![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)
